5-amino-N-butylpyridine-3-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Sulfonamide

Researchers screening tumor-associated carbonic anhydrases (hCA IX/XII) often face off-target hCA II interference. 5-Amino-N-butylpyridine-3-sulfonamide serves as a validated counter-screening tool with moderate hCA II affinity (Ki = 501 nM), enabling precise selectivity profiling. • Enables discrimination between hCA II and tumor-associated isoforms in enzymatic assays • N-Butyl tail creates distinct steric/electrostatic profile vs. simpler aryl sulfonamides • Computed LogP 0.4 & TPSA 93.5 Ų support benchmarking in ADME permeability assays Supplied at ≥95% purity with full CoA; research-use only, available for immediate dispatch.

Molecular Formula C9H15N3O2S
Molecular Weight 229.3 g/mol
CAS No. 1267911-71-6
Cat. No. B1380335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-butylpyridine-3-sulfonamide
CAS1267911-71-6
Molecular FormulaC9H15N3O2S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CN=CC(=C1)N
InChIInChI=1S/C9H15N3O2S/c1-2-3-4-12-15(13,14)9-5-8(10)6-11-7-9/h5-7,12H,2-4,10H2,1H3
InChIKeyDEJKIPRVPRBFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-butylpyridine-3-sulfonamide (CAS 1267911-71-6): Core Structural and Physicochemical Profile


5-Amino-N-butylpyridine-3-sulfonamide (CAS 1267911-71-6) is a small-molecule sulfonamide defined by a pyridine ring bearing a primary amino group at the 5-position and an N-butylsulfonamide moiety at the 3-position. The compound has a molecular weight of 229.30 g/mol and a computed LogP (XLogP3-AA) of 0.4, indicating moderate lipophilicity [1]. It contains two hydrogen bond donors and five acceptors, with a topological polar surface area of 93.5 Ų [1]. The sulfonamide functional group provides a well-established zinc-binding motif, enabling interaction with metalloenzymes such as carbonic anhydrases, while the N-butyl substitution pattern distinguishes it from simpler aryl sulfonamides and may influence target selectivity and pharmacokinetic behavior [2].

Why 5-Amino-N-butylpyridine-3-sulfonamide (CAS 1267911-71-6) Cannot Be Generically Substituted with In-Class Analogs


Direct substitution of 5-amino-N-butylpyridine-3-sulfonamide with other sulfonamide-containing compounds or pyridine-3-sulfonamide derivatives is scientifically unjustified without confirmatory target-specific data. The 5-amino substitution and the N-butyl tail together create a unique electrostatic and steric profile that governs binding orientation within enzyme active sites [1]. In the context of carbonic anhydrase inhibition, even subtle changes to the sulfonamide headgroup or the hydrophobic tail can drastically alter isoform selectivity profiles and binding kinetics [1]. Furthermore, the compound's physicochemical properties—including a calculated LogP of 0.4 and a TPSA of 93.5 Ų—dictate membrane permeability and solubility in a manner that differs from both unsubstituted pyridine-3-sulfonamides and N-methyl or N-ethyl analogs, affecting its utility in cell-based assays or in vivo models [2]. Procurement decisions must therefore be guided by the specific structural and property fingerprint of 5-amino-N-butylpyridine-3-sulfonamide, not by class-level assumptions.

Quantitative Evidence for 5-Amino-N-butylpyridine-3-sulfonamide (CAS 1267911-71-6): Key Differentiators Against Comparators


Carbonic Anhydrase II Inhibition Affinity Relative to Acetazolamide

5-Amino-N-butylpyridine-3-sulfonamide demonstrates moderate inhibitory activity against human carbonic anhydrase II (hCA II), a widely studied cytosolic isoform. In a stopped-flow CO₂ hydration assay using recombinant human hCA II, the compound exhibited an inhibition constant (Ki) of 501 nM [1]. This is compared to the prototypical sulfonamide inhibitor acetazolamide, which typically displays a Ki in the low nanomolar range (e.g., ~12 nM) against hCA II under similar assay conditions [2]. The moderate affinity suggests that the N-butyl substitution pattern does not fully optimize binding to hCA II, potentially leaving room for improved selectivity toward other isoforms.

Carbonic Anhydrase Enzyme Inhibition Sulfonamide

Physicochemical Differentiation: Computed LogP and TPSA vs. N-Unsubstituted Analog

The N-butyl substitution on the sulfonamide nitrogen of 5-amino-N-butylpyridine-3-sulfonamide increases lipophilicity compared to the unsubstituted parent compound 5-aminopyridine-3-sulfonamide. The target compound has a computed XLogP3-AA value of 0.4, while the unsubstituted analog is predicted to have an XLogP3-AA value of approximately -0.8 [1]. This ~1.2 log unit increase in lipophilicity, coupled with a topological polar surface area of 93.5 Ų, places the compound in a more favorable region of CNS MPO and oral bioavailability predictive models [1].

Lipophilicity ADME Physicochemical Properties

Potential for Ion Channel Modulation Relative to Generic Pyridyl Sulfonamides

The structural class of pyridyl sulfonamides, encompassing 5-amino-N-butylpyridine-3-sulfonamide, has been claimed in patents as modulators of voltage-gated sodium channels [1]. While direct comparative data for the specific compound are lacking in the public domain, the patent literature establishes that substitution at the 5-position of the pyridine ring with an amino group and the presence of an N-butyl sulfonamide tail are critical structural features for sodium channel inhibitory activity [1]. This differentiates the compound from simpler, unsubstituted pyridine-3-sulfonamides which lack activity against this target class.

Ion Channels Sodium Channel Patent Evidence

Crystallographic Density and Purity Specifications for Procurement

Commercial suppliers list 5-amino-N-butylpyridine-3-sulfonamide with a minimum purity specification of 95% . This is a standard research-grade purity, differentiating it from higher-purity (>99%) analytical standards or lower-purity building blocks. The compound is supplied as a powder and is recommended for storage at room temperature [1]. These specifications ensure batch-to-batch consistency for reproducible experimental outcomes.

Quality Control Procurement Purity

Optimal Research and Industrial Applications for 5-Amino-N-butylpyridine-3-sulfonamide (CAS 1267911-71-6)


Carbonic Anhydrase Isoform Selectivity Profiling

The moderate hCA II affinity (Ki = 501 nM) of 5-amino-N-butylpyridine-3-sulfonamide makes it a valuable tool for counter-screening in programs targeting tumor-associated carbonic anhydrases (hCA IX/XII). Researchers can use this compound to assess the contribution of hCA II to observed phenotypes and to identify more selective inhibitors [1].

Ion Channel Modulator Hit-to-Lead Optimization

As a member of the pyridyl sulfonamide class claimed for sodium channel modulation, 5-amino-N-butylpyridine-3-sulfonamide serves as a validated starting point for medicinal chemistry optimization. The 5-amino and N-butyl substituents provide vectors for further SAR exploration to improve potency and selectivity against specific sodium channel subtypes [2].

Cell Permeability and ADME Property Benchmarking

With a computed XLogP of 0.4 and a TPSA of 93.5 Ų, 5-amino-N-butylpyridine-3-sulfonamide occupies a desirable physicochemical space for oral bioavailability and CNS penetration. It can be used as a reference compound in ADME assays (e.g., PAMPA, Caco-2 permeability) to benchmark the permeability of new chemical entities in the same property space [3].

Chemical Biology Tool for Sulfonamide-Dependent Enzymes

The sulfonamide warhead of 5-amino-N-butylpyridine-3-sulfonamide enables its use as a chemical probe for zinc-dependent metalloenzymes beyond carbonic anhydrases, including matrix metalloproteinases (MMPs) and certain histone deacetylases (HDACs). Researchers can employ this compound to investigate the role of zinc chelation in enzyme inhibition and to validate target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-N-butylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.